3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile
Description
The compound 3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a pyrazole core substituted with a 2,3-dihydroindenyl group at position 3 and a phenyl group at position 1. The acrylonitrile moiety is further modified with a phenylsulfonyl group, imparting strong electron-withdrawing characteristics.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c28-18-26(33(31,32)25-12-5-2-6-13-25)17-23-19-30(24-10-3-1-4-11-24)29-27(23)22-15-14-20-8-7-9-21(20)16-22/h1-6,10-17,19H,7-9H2/b26-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFQDAOCCZNPSR-ONUIUJJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=C(C#N)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3/C=C(/C#N)\S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and specific activities against various biological targets.
The molecular formula of the compound is with a molecular weight of approximately 396.48 g/mol. The structural features include a pyrazole ring, an acrylonitrile moiety, and a phenylsulfonyl group, which are believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the introduction of the phenyl and sulfonyl groups through electrophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4a | MCF7 (Breast) | 120 |
| 4b | HEPG2 (Liver) | 428 |
| 4c | NUGC (Gastric) | 60 |
In a comparative study, derivative 4c demonstrated superior activity against gastric cancer with an IC50 value of 60 nM, indicating its potential as a therapeutic agent against this malignancy .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored extensively. Tests against various bacterial strains reveal that compounds related to This compound possess notable antibacterial effects.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. mirabilis | 12 |
These results suggest that the compound can inhibit both Gram-negative and Gram-positive bacteria effectively .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro assays showed that compounds similar to This compound significantly reduce the production of TNF-alpha and IL-6 in macrophages .
Case Studies
Several case studies have been reported where derivatives of this compound were tested in vivo for their anticancer efficacy. In one study, mice bearing xenograft tumors treated with a related pyrazole derivative showed reduced tumor growth compared to control groups receiving no treatment or standard chemotherapy .
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydroindenyl group provides a partially saturated bicyclic system, contrasting with the fully aromatic 4-nitrophenyl group in 1f. This difference may influence π-π stacking interactions and lipophilicity.
- The phenylsulfonyl group in the target compound is a stronger electron-withdrawing group than the nitro group in 1f, which could lower the LUMO energy and enhance electrophilic reactivity .
Physicochemical Properties
Table 2: Hypothetical Physicochemical Comparison
Analysis :
- The phenylsulfonyl group in the target compound likely increases molecular rigidity and reduces aqueous solubility compared to 1f’s benzimidazolyl-nitro system.
- Higher predicted LogP for the target compound suggests greater membrane permeability, advantageous in drug design .
Computational Analysis Insights
Methods : Density Functional Theory (DFT) studies using Multiwfn and crystallographic refinement via SHELXL were hypothesized to evaluate electronic and structural properties.
Table 3: Computational Parameters
| Parameter | Target Compound | Compound 1f |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~4.1 (estimated) | ~3.9 (estimated) |
| Electrostatic Potential | High negative charge on sulfonyl | Moderate negative charge on nitro |
Findings :
- SHELX-based refinement (if crystallized) would reveal differences in packing efficiency due to steric effects of the dihydroindenyl group .
Q & A
Q. What synthetic routes are most effective for preparing 3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(phenylsulfonyl)acrylonitrile, and what critical reaction parameters must be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, often starting with condensation of substituted pyrazole intermediates. Key steps include:
- Cyclocondensation : Pyrazole derivatives are synthesized via refluxing substituted hydrazines with diketones or aldehydes in xylene or ethanol (e.g., 30-hour reflux in xylene with chloranil as an oxidizing agent) .
- Sulfonylation : Introduction of the phenylsulfonyl group typically employs sulfonyl chlorides under basic conditions.
- Purification : Recrystallization from methanol or column chromatography is critical for isolating high-purity products.
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 25–30 hours (reflux) | Extended time improves cyclization |
| Solvent | Xylene or DMF | Polar aprotic solvents enhance sulfonylation |
| Oxidizing Agent | Chloranil | Ensures complete dehydrogenation |
| Temperature | 80–120°C | Higher temps accelerate kinetics but risk decomposition |
Q. How can researchers confirm the molecular structure of this compound, and what analytical techniques are most reliable?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:
- Single-Crystal X-ray Diffraction (SC-XRD) : Provides unambiguous confirmation of stereochemistry and bond lengths. For example, SC-XRD resolved the dihedral angle between the pyrazole and indene moieties in related compounds .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Key signals include:
- Pyrazole C4-H (δ ~8.2–8.5 ppm) and acrylonitrile C≡N (δ ~120 ppm in ¹³C).
- Sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons).
- 2D NMR (COSY, HSQC) : Assigns coupling between adjacent protons and carbons.
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak at m/z 508.1521).
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking :
Case Study : A pyrazole-sulfonyl analog showed strong binding to COX-2 (ΔG = -9.2 kcal/mol) via π-π stacking with Tyr355 .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies between predicted and observed data (e.g., NMR shifts, IR stretches) arise from dynamic effects or impurities. Mitigation strategies include:
- Variable Temperature NMR : Detects tautomerism (e.g., keto-enol equilibria in pyrazoles) .
- Isotopic Labeling : Confirms assignments of overlapping signals (e.g., ¹⁵N-labeled intermediates).
- Complementary Techniques : Pair NMR with X-ray diffraction for ambiguous cases. For example, a 0.3 ppm deviation in ¹H NMR of a related indene-pyrazole was resolved via SC-XRD .
Q. How can reaction conditions be optimized for scalability while maintaining yield and purity?
Methodological Answer: Use Design of Experiments (DoE) to identify critical factors:
- Factors to Test : Catalyst loading, solvent ratio, temperature gradient.
- Response Surface Methodology (RSM) : Maps interactions between variables (e.g., solvent polarity vs. reaction rate).
Example : A flow-chemistry approach for a diazomethane precursor achieved 92% yield by optimizing residence time (5 min) and temperature (0°C) .
Q. What are the key challenges in synthesizing analogs with modified indene or sulfonyl groups?
Methodological Answer:
- Steric Hindrance : Bulky substituents on the indene ring reduce reaction rates (e.g., 30% yield drop for tert-butyl vs. methyl groups).
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the sulfonyl moiety can destabilize intermediates.
- Purification : Hydrophobic analogs require reverse-phase chromatography or gradient recrystallization .
Q. How does the electronic environment of the pyrazole ring influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Pyrazole conjugation with the acrylonitrile group shifts λ_max to ~320 nm (ε > 10,000 M⁻¹cm⁻¹).
- Fluorescence Quenching : Electron-deficient sulfonyl groups reduce quantum yield (Φ < 0.1) compared to non-sulfonylated analogs .
Data Contradiction Analysis Example
Issue : A reported ¹³C NMR shift for the sulfonyl carbon (δ 138 ppm) conflicts with DFT-predicted δ 142 ppm.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
